Tris(isopropenyloxy)vinylsilane
Overview
Description
Tris(isopropenyloxy)vinylsilane is a compound that is likely to have a vinylsilane core with isopropenyloxy substituents. While the provided papers do not directly discuss Tris(isopropenyloxy)vinylsilane, they do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. For instance, the synthesis of vinylsilanes is mentioned in the context of triflimide-catalyzed rearrangements of allylhydrazones, suggesting that similar methodologies could potentially be applied to the synthesis of Tris(isopropenyloxy)vinylsilane .
Synthesis Analysis
The synthesis of related compounds, such as vinylsilanes, involves catalytic rearrangements and can be achieved through the use of triflimide catalysts . Although the exact synthesis of Tris(isopropenyloxy)vinylsilane is not described, the principles of forming vinylsilanes could be extrapolated to hypothesize a potential synthetic route for this compound. Additionally, the synthesis of tris(octaethylporphyrin)s connected with vinylene groups provides an example of connecting multiple rings through vinylene linkages, which could be conceptually similar to the synthesis of Tris(isopropenyloxy)vinylsilane .
Molecular Structure Analysis
The molecular structure of Tris(isopropenyloxy)vinylsilane is not directly discussed in the provided papers. However, the study of tris(octaethylporphyrin)s connected with vinylene groups offers insights into the conformational and configurational structures of compounds with multiple ring systems connected by vinylene linkages . This suggests that Tris(isopropenyloxy)vinylsilane may also exhibit a highly symmetrical structure, with mutual interactions between its substituents mediated by the vinylsilane core.
Chemical Reactions Analysis
The chemical reactivity of vinylsilanes can be inferred from the synthesis of terminal vinylsilanes via triflimide-catalyzed rearrangement of allylhydrazones . This indicates that Tris(isopropenyloxy)vinylsilane could potentially participate in similar rearrangements or addition reactions. Furthermore, the use of vinyl and aryl triflates in cross-coupling reactions and their superior regio- and diastereoselectivity in Heck reactions suggest that Tris(isopropenyloxy)vinylsilane might also be amenable to such transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of Tris(isopropenyloxy)vinylsilane are not detailed in the provided papers. However, the properties of vinylsilanes and related compounds can provide some context. For example, the ease of removal of the trifluoromethanesulfoxy group from aryl triflates indicates that Tris(isopropenyloxy)vinylsilane might exhibit certain reactive functional groups that can be manipulated under specific conditions . The electronic absorption spectra of tris(octaethylporphyrin)s connected with vinylene groups also suggest that the electronic properties of Tris(isopropenyloxy)vinylsilane could be studied using similar spectroscopic techniques .
Scientific Research Applications
Building & Construction Work
- Scientific Field : Material Science
- Application Summary : Tris(isopropenyloxy)vinylsilane is used in building and construction work . It is also used for the manufacture of electrical, electronic and optical equipment and machinery and vehicles .
Surface Hydrophobicity and Water Resistance in Polyurethane Films
- Scientific Field : Polymer Science
- Application Summary : Tris(isopropenyloxy)vinylsilane has been demonstrated to exhibit a definite surface migration trend in polyurethane films, which resulted in improved surface hydrophobicity and water resistance with only small silicone loadings .
- Results and Outcomes : The outcomes of this application are improved surface hydrophobicity and water resistance in polyurethane films .
Catalysis in Heck Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Tris(isopropenyloxy)vinylsilane is instrumental in Pd-catalyzed vinylation of aryl halides, a process that involves Heck coupling and subsequent desilylation or hydrolysis of the C-Si bond. This mechanism is pivotal in the field of organic synthesis and transformation.
Solid Polymer Electrolytes
- Scientific Field : Materials Science
- Application Summary : In the realm of materials science, tris(isopropenyloxy)vinylsilane is key to synthesizing solid polymer electrolytes with high ionic conductivity, useful in various electrochemical applications.
- Results and Outcomes : The outcomes of this application are solid polymer electrolytes with high ionic conductivity.
Synthesis of Crosslinked Polyorganosiloxanes
- Scientific Field : Polymer Science
- Application Summary : Tris(isopropenyloxy)vinylsilane plays a pivotal role in the synthesis of crosslinked polyorganosiloxanes, which incorporate metal-tris fragments into the polymer backbone. This synthesis involves the reaction of tris compounds with vinylsiloxane or vinyltrichlorosilane, followed by hydrolysis. The resultant polymers exhibit unique properties, including ion-exchange characteristics in the case of aluminum-containing polymers.
- Results and Outcomes : The outcomes of this application are crosslinked polyorganosiloxanes that exhibit unique properties, including ion-exchange characteristics in the case of aluminum-containing polymers.
Safety And Hazards
properties
IUPAC Name |
ethenyl-tris(prop-1-en-2-yloxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8H,1-2,4,6H2,3,5,7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFVZTUQONJGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si](C=C)(OC(=C)C)OC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044839 | |
Record name | Ethenyl[tris(prop-1-en-2-yloxy)]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(isopropenyloxy)vinylsilane | |
CAS RN |
15332-99-7 | |
Record name | Vinyltriisopropenoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15332-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(isopropenyloxy)vinylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015332997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, ethenyltris[(1-methylethenyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethenyl[tris(prop-1-en-2-yloxy)]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(isopropenyloxy)vinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(ISOPROPENYLOXY)VINYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D447K224S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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